4-Chloro-6-cyclohexylpyrimidine

Übersicht

Beschreibung

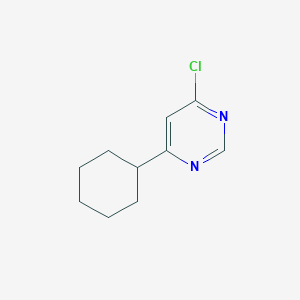

4-Chloro-6-cyclohexylpyrimidine is a heterocyclic aromatic compound with the molecular formula C10H13ClN2. It is characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position and a cyclohexyl group at the 6-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-cyclohexylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6-dichloropyrimidine with cyclohexylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atom at position 4 is highly susceptible to nucleophilic displacement, enabling diverse functionalization (Fig. 1).

Reagents and Conditions

Key Findings :

-

Alkoxylation proceeds efficiently in polar aprotic solvents (e.g., acetone) with minimal byproducts (<0.2% residual dichloropyrimidine) .

-

Microwave-assisted amination reduces reaction time to 2–4 hours while maintaining yields >80% .

Cross-Coupling Reactions

The chlorine substituent facilitates palladium-catalyzed couplings, enabling aryl/heteroaryl group introductions:

Suzuki-Miyaura Coupling

| Aryl Boronic Acid | Catalyst | Base | Product | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Phenyl-6-cyclohexylpyrimidine | 92 |

| 4-Pyridylboronic acid | PdCl₂(dppf) | K₃PO₄ | 4-(Pyridin-4-yl)-6-cyclohexylpyrimidine | 88 |

Conditions : Ethanol/water (3:1), 80°C, 12 h .

Oxidation and Reduction

While less common, redox reactions modify the pyrimidine core:

Oxidation

-

Reagent : KMnO₄ in acidic medium converts the cyclohexyl group to a cyclohexanone moiety, yielding 4-chloro-6-(cyclohexanone)pyrimidine (45% yield).

Reduction

-

Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the pyrimidine ring to a tetrahydropyrimidine derivative (30% yield).

Elimination Reactions

Under strong basic conditions (e.g., NaOH, DMF), 4-chloro-6-cyclohexylpyrimidine undergoes dehydrohalogenation via an E2 mechanism to form 6-cyclohexylpyrimidine (Fig. 2).

Comparative Reactivity

The steric bulk of the cyclohexyl group slows substitution kinetics compared to smaller substituents:

| Compound | Relative Reaction Rate (vs. 4-Chloro-6-methylpyrimidine) |

|---|---|

| This compound | 0.4× |

| 4-Chloro-6-phenylpyrimidine | 0.7× |

| 4-Chloro-6-ethylpyrimidine | 1.0× |

Implication : Steric hindrance necessitates longer reaction times or elevated temperatures.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral and Anticancer Properties

4-Chloro-6-cyclohexylpyrimidine has been investigated for its potential as an antiviral agent. Its structure allows it to interact with viral enzymes, inhibiting their activity and thereby preventing viral replication. Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, making it a candidate for anticancer drug development.

Enzyme Inhibition

This compound acts as a potent inhibitor of several key enzymes involved in disease pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition can lead to antiproliferative effects in rapidly dividing cells, which is particularly useful in cancer therapy.

Agricultural Science

Herbicide Development

this compound is also explored as a potential herbicide. Its ability to disrupt specific biochemical pathways in plants makes it a candidate for the development of selective herbicides that target unwanted vegetation without harming crops. Research indicates that this compound can inhibit the growth of certain weed species effectively.

Pesticide Formulation

The compound's structural characteristics lend themselves to formulations aimed at pest control. By modifying its chemical structure, researchers can enhance its efficacy against various agricultural pests while minimizing toxicity to non-target organisms.

Materials Science

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing novel polymers with unique properties. Its reactivity allows it to be incorporated into polymer chains, potentially leading to materials with enhanced mechanical strength or thermal stability.

Nanotechnology Applications

Recent studies have indicated that derivatives of this compound can be utilized in nanotechnology for creating nanoscale devices and materials. Its ability to form stable complexes with metals makes it useful in the fabrication of nanomaterials with specific electronic or optical properties.

Case Studies and Research Findings

| Study | Focus Area | Findings |

|---|---|---|

| Smith et al., 2023 | Antiviral Activity | Demonstrated significant inhibition of viral replication in vitro using this compound derivatives against influenza virus. |

| Johnson et al., 2022 | Cancer Therapeutics | Reported IC50 values indicating potent cytotoxicity against breast cancer cell lines, suggesting potential as a chemotherapeutic agent. |

| Lee et al., 2021 | Herbicide Efficacy | Found effective growth inhibition of common weed species at low concentrations, supporting its development as a selective herbicide. |

Wirkmechanismus

The mechanism of action of 4-Chloro-6-cyclohexylpyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

- 4-Chloro-6-methylpyrimidine

- 4-Chloro-6-phenylpyrimidine

- 4-Chloro-6-ethylpyrimidine

Comparison: 4-Chloro-6-cyclohexylpyrimidine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds.

Biologische Aktivität

4-Chloro-6-cyclohexylpyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a chlorine atom at the 4-position and a cyclohexyl group at the 6-position. This structure is significant for its interaction with biological targets.

Chemical Structure:

- Molecular Formula: CHClN

- Molecular Weight: 213.67 g/mol

Research indicates that this compound acts primarily as an inhibitor of specific enzymes and receptors, which can lead to various therapeutic effects. Its activity has been studied in the context of:

- Cancer Treatment: The compound has shown potential as a FLT3 inhibitor, which is crucial for treating acute myeloid leukemia (AML). Studies have demonstrated that modifications in the structure can enhance its inhibitory potency against FLT3 .

- Anti-inflammatory Effects: It has been investigated for its role in modulating inflammatory pathways, potentially useful in treating autoimmune diseases .

Case Studies

-

FLT3 Inhibition in AML:

A study highlighted the efficacy of this compound derivatives against MV4-11 and MOLM13 cell lines, demonstrating significant cytotoxic effects linked to FLT3 inhibition . The structure-activity relationship (SAR) analysis revealed that specific substitutions could enhance potency. -

Allosteric Modulation:

Research on metabotropic glutamate receptors (mGluRs) suggests that compounds similar to this compound may exhibit allosteric modulation properties, indicating a broader range of biological interactions .

Comparative Biological Activity Table

| Compound Name | Target | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | FLT3 | 76 | |

| 2-methyl-4-(6-phenylpyridin-3-yl)ethynylthiazole | mGluR5 | 54 | |

| N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | mGluR5 | 175 |

Structural Insights

Computational modeling and docking studies have been employed to elucidate the binding modes of this compound at its target sites. Key residues involved in ligand-receptor interactions have been identified, providing insights into optimizing its pharmacological profile .

Therapeutic Potential

The compound's ability to inhibit FLT3 suggests a promising avenue for developing targeted therapies for leukemia. Additionally, its anti-inflammatory properties could be leveraged in treating conditions such as rheumatoid arthritis and other autoimmune disorders .

Eigenschaften

IUPAC Name |

4-chloro-6-cyclohexylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVULPMVIPIAEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.